Cas no 1807118-96-2 (4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride)

4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride is a specialized sulfonyl chloride derivative with applications in pharmaceutical and agrochemical synthesis. Its key structural features—a cyano group, difluoromethyl substituent, and methoxy group—enhance reactivity and selectivity, making it a valuable intermediate for constructing heterocyclic compounds. The sulfonyl chloride moiety facilitates nucleophilic substitution reactions, enabling efficient derivatization. The difluoromethyl group contributes to metabolic stability and bioavailability, while the electron-withdrawing cyano group enhances electrophilic character. This compound is particularly useful in the development of bioactive molecules, offering precise functionalization opportunities for researchers in medicinal and agricultural chemistry. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride structure
1807118-96-2 structure
Product Name:4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
CAS No:1807118-96-2
MF:C8H5ClF2N2O3S
MW:282.651706457138
CID:4878084
Update Time:2025-10-30

4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
    • Inchi: 1S/C8H5ClF2N2O3S/c1-16-6-4(2-12)5(7(10)11)3-13-8(6)17(9,14)15/h3,7H,1H3
    • InChI Key: SLZZZTHOWUVCDD-UHFFFAOYSA-N
    • SMILES: ClS(C1C(=C(C#N)C(C(F)F)=CN=1)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 416
  • XLogP3: 1.5
  • Topological Polar Surface Area: 88.4

4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029039889-250mg
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
1807118-96-2 95%
250mg
$1,038.80 2022-03-31
Alichem
A029039889-500mg
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
1807118-96-2 95%
500mg
$1,752.40 2022-03-31
Alichem
A029039889-1g
4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride
1807118-96-2 95%
1g
$3,039.75 2022-03-31

Additional information on 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride

Professional Introduction to 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride (CAS No. 1807118-96-2)

4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, with the CAS number 1807118-96-2, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a cyano group, a difluoromethyl group, and a methoxy group on a pyridine core, make it a versatile building block for the development of novel therapeutic agents.

The< strong>pyridine scaffold is one of the most widely used heterocyclic structures in drug discovery due to its favorable electronic properties and biological compatibility. The introduction of electron-withdrawing groups such as the cyano group and electron-donating groups like the methoxy group enhances the reactivity and selectivity of the compound, making it an attractive candidate for further functionalization. Additionally, the< strong>difluoromethyl group is known for its ability to improve metabolic stability and binding affinity in drug candidates.

In recent years, there has been a surge in research focused on developing new methodologies for incorporating fluorinated moieties into drug molecules. The< strong>difluoromethyl group, in particular, has been extensively studied for its potential to enhance pharmacokinetic properties such as solubility and bioavailability. The compound 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride exemplifies this trend by providing a ready-made platform for further derivatization.

The sulfonyl chloride functionality in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property is particularly useful in constructing complex molecular architectures, which are often required for achieving high affinity and selectivity in drug design. The cyano group also serves as a versatile handle for further chemical transformations, allowing for the introduction of additional functional groups or modifications.

Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing complex heterocyclic compounds like 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride. These innovations have not only improved yield but also reduced costs, making it more feasible to explore its applications in drug development. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents at specific positions on the pyridine ring with high precision.

The< strong>4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride has shown promise in several preclinical studies as a precursor for bioactive molecules targeting various diseases. Its structural motifs are found in several known pharmaceuticals, indicating its potential utility in developing new treatments. Researchers have explored its use in synthesizing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The combination of electron-withdrawing and donating groups on the pyridine ring allows for fine-tuning of electronic properties, which is essential for achieving optimal binding interactions with biological targets.

The< strong>difluoromethyl group's ability to modulate lipophilicity and metabolic stability has been particularly highlighted in studies aiming to improve drug-like properties. By incorporating this moiety into drug candidates, researchers can enhance their pharmacokinetic profiles, leading to better therapeutic outcomes. The sulfonyl chloride functionality further contributes to this by providing a site for selective functionalization, allowing chemists to tailor the molecule's properties as needed.

In conclusion, 4-Cyano-5-(difluoromethyl)-3-methoxypyridine-2-sulfonyl chloride (CAS No. 1807118-96-2) represents a valuable tool in modern drug discovery. Its unique structural features and reactivity make it an excellent intermediate for synthesizing novel biologically active compounds. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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